Ethyl 5-(chlorosulfonyl)furan-2-carboxylate Ethyl 5-(chlorosulfonyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 87299-59-0
VCID: VC4352269
InChI: InChI=1S/C7H7ClO5S/c1-2-12-7(9)5-3-4-6(13-5)14(8,10)11/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=CC=C(O1)S(=O)(=O)Cl
Molecular Formula: C7H7ClO5S
Molecular Weight: 238.64

Ethyl 5-(chlorosulfonyl)furan-2-carboxylate

CAS No.: 87299-59-0

Cat. No.: VC4352269

Molecular Formula: C7H7ClO5S

Molecular Weight: 238.64

* For research use only. Not for human or veterinary use.

Ethyl 5-(chlorosulfonyl)furan-2-carboxylate - 87299-59-0

Specification

CAS No. 87299-59-0
Molecular Formula C7H7ClO5S
Molecular Weight 238.64
IUPAC Name ethyl 5-chlorosulfonylfuran-2-carboxylate
Standard InChI InChI=1S/C7H7ClO5S/c1-2-12-7(9)5-3-4-6(13-5)14(8,10)11/h3-4H,2H2,1H3
Standard InChI Key JBVARSZSFYYPBK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(O1)S(=O)(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a furan ring (a five-membered aromatic heterocycle with one oxygen atom) substituted at the 2-position with an ethyl carboxylate group (COOCH2CH3\text{COOCH}_2\text{CH}_3) and at the 5-position with a chlorosulfonyl group (SO2Cl\text{SO}_2\text{Cl}). This arrangement is confirmed by its SMILES notation CCOC(=O)C1=CC=C(O1)S(=O)(=O)Cl\text{CCOC(=O)C1=CC=C(O1)S(=O)(=O)Cl} and InChIKey JBVARSZSFYYPBK-UHFFFAOYSA-N\text{JBVARSZSFYYPBK-UHFFFAOYSA-N} .

Spectral and Physical Data

Key physicochemical properties include:

PropertyValueSource
Molecular Weight238.64 g/mol
IUPAC NameEthyl 5-chlorosulfonylfuran-2-carboxylate
Boiling PointNot reported-
SolubilityInsufficient data
Predicted Collision Cross Section (Ų)147.7 ([M+H]+ adduct)

The chlorosulfonyl group’s electron-withdrawing nature enhances the compound’s electrophilicity, making it prone to nucleophilic substitution reactions .

Synthesis and Manufacturing

Industrial Synthesis Routes

Ethyl 5-(chlorosulfonyl)furan-2-carboxylate is typically synthesized through the chlorosulfonation of ethyl furan-2-carboxylate. The process involves:

  • Sulfonation: Treating ethyl furan-2-carboxylate with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) at 0–5°C to introduce the sulfonyl chloride group.

  • Quenching and Isolation: The reaction mixture is quenched with ice-cold water, and the product is extracted using dichloromethane or ethyl acetate .

This method achieves moderate yields (50–70%) but requires strict temperature control to avoid side reactions such as ring oxidation .

Laboratory-Scale Modifications

Small-scale syntheses often employ milder conditions, such as using thionyl chloride (SOCl2\text{SOCl}_2) as a chlorinating agent for sulfonic acid intermediates. Purification is typically performed via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Reactivity and Applications in Organic Synthesis

Nucleophilic Substitution

The chlorosulfonyl group serves as an excellent leaving group, enabling reactions with:

  • Amines: To form sulfonamides, a common motif in drug discovery (e.g., antibacterial agents).

  • Alcohols: Producing sulfonate esters, which are used as alkylating agents .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) have been explored to functionalize the furan ring further. For example, replacing the chloride with aryl boronic acids generates biaryl sulfones .

Pharmaceutical Intermediate

The compound is a precursor to:

  • Antiviral agents: Derivatives with modified sulfonyl groups inhibit viral protease activity.

  • Agrochemicals: Sulfonamide-linked fungicides and herbicides .

Computational and Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the [M+H]+[M+H]^+ ion shows a peak at m/z=238.97756m/z = 238.97756, consistent with the molecular formula .

Tandem MS Fragmentation

Collision-induced dissociation (CID) produces fragment ions at m/z=167.02m/z = 167.02 (loss of ClSO2\text{ClSO}_2) and m/z=121.03m/z = 121.03 (furan ring cleavage) .

Future Research Directions

Bioconjugation Applications

The chlorosulfonyl group’s reactivity toward thiols could enable its use in protein labeling and antibody-drug conjugate (ADC) synthesis.

Green Chemistry Approaches

Developing solvent-free sulfonation protocols or recyclable catalysts could enhance the compound’s sustainability profile.

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